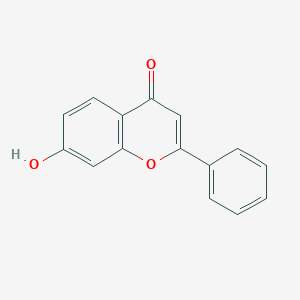

7-Hydroxyflavone

Description

Structure

3D Structure

Propriétés

IUPAC Name |

7-hydroxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGPSCMMNJKMHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022328 | |

| Record name | 7-Hydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6665-86-7 | |

| Record name | 7-Hydroxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6665-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006665867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxyflavone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Hydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-hydroxy-2-phenyl-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-HYDROXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE72458E4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

7-Hydroxyflavone: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 7-hydroxyflavone, a naturally occurring flavonoid of significant interest for its therapeutic potential. It details its primary natural sources, outlines methodologies for its isolation and purification, and explores its mechanisms of action through key signaling pathways. Quantitative data is presented in tabular format to facilitate comparison, and complex processes are visualized through detailed diagrams.

Natural Sources of this compound

This compound has been identified in a variety of plant species across different families. The primary sources reported in the literature are summarized below. While present in these sources, its concentration can vary based on factors such as plant part, geographical origin, and harvesting time.

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Avicennia officinalis | Acanthaceae | Leaves | [1][2][3][4] |

| Clerodendrum phlomidis | Lamiaceae | Not Specified | [5] |

| Medicago sativa (Alfalfa) | Fabaceae | Aerial Parts, Leaves | [6][7][8][9] |

| Astragalus microcephalus | Fabaceae | Not Specified | [6] |

| Lindenbergia muraria | Orobanchaceae | Not Specified | |

| Muntingia calabura | Muntingiaceae | Not Specified | |

| Trifolium species (Clover) | Fabaceae | General | [10][11][12][13] |

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The specific protocols vary depending on the plant matrix and desired purity.

General Extraction Methodologies

Traditional and modern extraction techniques are employed for flavonoids. Common methods include:

-

Maceration: Soaking the plant material in a solvent (e.g., methanol (B129727), ethanol) at room temperature for an extended period (e.g., 48-72 hours).[14]

-

Soxhlet Extraction: Continuous extraction with a refluxing solvent, which is an efficient method requiring less solvent and time compared to maceration.[14]

-

Supercritical Fluid Extraction (SFE): A "green chemistry" approach using solvents like CO2 at their supercritical state, suitable for separating thermolabile compounds.[9]

Exemplary Protocol: Isolation from Avicennia officinalis Leaves

A representative protocol for isolating this compound from the leaves of the mangrove plant Avicennia officinalis is detailed below.[2][3][4]

Step 1: Extraction

-

Plant Material: Air-dried and powdered leaves of A. officinalis.

-

Solvent: Methanol (MeOH).

-

Procedure: The powdered leaf material is macerated in methanol for 48 hours. The mixture is then filtered to separate the extract from the solid plant residue. The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator at approximately 40°C to yield a crude extract.

Step 2: Solvent Partitioning

-

Solvents: Chloroform (B151607) and distilled water.

-

Procedure: The crude methanolic extract is dissolved in chloroform and transferred to a separating funnel. An equal volume of distilled water is added, and the funnel is shaken vigorously to partition the compounds between the immiscible layers. This step is repeated until the aqueous layer is clear, effectively removing highly polar impurities. The chloroform layer, containing the flavonoids, is collected.

Step 3: Chromatographic Purification

-

Technique: Column Chromatography.

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh).

-

Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

-

Procedure: The concentrated chloroform extract is adsorbed onto a small amount of silica gel to create a slurry. This slurry is loaded onto the top of a prepared silica gel column. The column is then eluted with the solvent gradient. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with the pure compound are combined and the solvent is evaporated.

Step 4: Characterization and Structure Elucidation

-

The identity and purity of the isolated this compound are confirmed using a combination of spectroscopic techniques:

-

Fourier-Transform Infrared Spectroscopy (FT-IR): To identify functional groups.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to determine the chemical structure.[2][3]

-

Mass Spectrometry (MS): Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) to confirm the molecular formula.[2][3]

-

Caption: General workflow for the isolation of this compound.

Quantitative Bioactivity Data

This compound exhibits a range of biological activities, including enzyme inhibition, antioxidant effects, and anticancer properties. The following tables summarize key quantitative data from in vitro studies.

Table 1: Enzyme Inhibitory Activity

| Target Enzyme | Activity Type | Value | Reference(s) |

| Aromatase (CYP19) | IC50 | 0.5 µM | [15][16] |

| Aromatase (CYP19) | Ki | 0.25 µM | [15][16] |

| Pyruvate Kinase M2 (PKM2) | IC50 | 2.12 µM | [5] |

| Cyclooxygenase-2 (COX-2) | IC50 | 27 µg/mL | [5] |

| 5-Lipoxygenase (5-LOX) | IC50 | 33 µg/mL | [5] |

| Cytochrome P450 1A1 (CYP1A1) | Ki | 0.015 µM | [17] |

Table 2: Anticancer and Antioxidant Activity

| Activity Type | Cell Line / Assay | Value (IC50 / EC50) | Reference(s) |

| Anticancer | HeLa (Cervical) | 22.56 ± 0.21 µg/mL | [2][3] |

| Anticancer | MDA-MB-231 (Breast) | 3.86 ± 0.35 µg/mL | [2][3] |

| Antioxidant | DPPH Radical Scavenging | 5.55 ± 0.81 µg/mL | [2][3][4] |

| Antiviral | Enterovirus 71 (EV71) | 19.95 µM | [5] |

Signaling Pathways and Mechanisms of Action

This compound modulates several key cellular signaling pathways, which underlies its diverse pharmacological effects.

Aromatase Inhibition

One of the most well-documented activities of this compound is its potent competitive inhibition of aromatase (cytochrome P450 19A1).[15][16][18] This enzyme is responsible for the final step in estrogen biosynthesis, converting androgens (like androstenedione (B190577) and testosterone) into estrogens (estrone and estradiol). By blocking this enzyme, this compound can reduce estrogen levels, making it a compound of interest for hormone-dependent cancers, such as certain types of breast cancer.[19][20]

Caption: Inhibition of Aromatase by this compound.

ERK/Nrf2/HO-1 Antioxidant Pathway

This compound provides cellular protection against oxidative stress by activating the ERK/Nrf2/HO-1 signaling cascade.[5][21] In response to oxidative stress (e.g., induced by nicotine), this compound promotes the activation of the ERK (Extracellular signal-Regulated Kinase) pathway. Activated ERK facilitates the dissociation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) from its inhibitor, Keap1.[21] Once free, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, leading to the upregulation of protective enzymes like Heme Oxygenase-1 (HO-1).[21] This cascade ultimately reduces levels of reactive oxygen species (ROS) and protects cells from damage.

Caption: this compound activates the ERK/Nrf2/HO-1 pathway.

MAPK/NF-κB Pathway

In models of ischemia/reperfusion injury, this compound has been shown to exert protective effects by inhibiting the MAPK/NF-κB signaling pathway.[5] This pathway is a central regulator of inflammation. By suppressing the activation of Mitogen-Activated Protein Kinases (MAPKs) and the subsequent activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), this compound can reduce the expression of pro-inflammatory cytokines, thereby mitigating tissue damage.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation and biological evaluation 7-hydroxy flavone from Avicennia officinalis L: insights from extensive in vitro, DFT, molecular docking and molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | C15H10O3 | CID 5281894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Alfalfa (Medicago sativa L.) flavonoids. 2. Tricin and chrysoeriol glycosides from aerial parts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijrpr.com [ijrpr.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. The Chemical and Biological Profile of a Red Clover (Trifolium pratense) Phase II Clinical Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Seasonal variation of red clover (Trifolium pratense L., Fabaceae) isoflavones and estrogenic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. e3s-conferences.org [e3s-conferences.org]

- 15. Aromatase inhibition by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. selleckchem.com [selleckchem.com]

- 18. Molecular basis of the inhibition of human aromatase (estrogen synthetase) by flavone and isoflavone phytoestrogens: A site-directed mutagenesis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Aromatase inhibition by bioavailable methylated flavones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibition of human estrogen synthetase (aromatase) by flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Differential roles of 3-Hydroxyflavone and this compound against nicotine-induced oxidative stress in rat renal proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]

7-Hydroxyflavone chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of 7-Hydroxyflavone (7-HF). A naturally occurring flavonoid, 7-HF has garnered significant scientific interest for its diverse pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This document consolidates key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Physicochemical and Spectroscopic Properties

This compound, with the chemical formula C₁₅H₁₀O₃, is a hydroxyflavonoid characterized by a hydroxyl group at the 7-position of the flavone (B191248) backbone.[1][2] Its chemical structure and fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 7-hydroxy-2-phenylchromen-4-one | [2] |

| Synonyms | 7-Hydroxy-2-phenyl-4H-1-benzopyran-4-one, 7-Hydroxy-2-phenylchromone | [3] |

| CAS Number | 6665-86-7 | [3] |

| Molecular Formula | C₁₅H₁₀O₃ | [2] |

| Molecular Weight | 238.24 g/mol | [2][3] |

| Appearance | Off-white crystalline powder | |

| Melting Point | 245-247 °C | [3][4] |

| Boiling Point | 450.10 °C (estimated) | [4] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone; Insoluble in water. | [4] |

| pKa | 7.02 | [4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features | Reference(s) |

| UV-Vis (in Methanol) | λmax: 251 nm, 308 nm | [5] |

| FT-IR (KBr, cm⁻¹) | 3412 (O-H stretch), 2926 (intramolecular H-bond), 1627 (C=O stretch), 1454 (aromatic C-C stretch), 773 (aromatic C-H bend) | [6][7] |

| ¹H NMR | Data available, confirms flavone structure. | [6][8] |

| ¹³C NMR | Data available, confirms flavone structure. | [6][7][8] |

| ESI-HRMS | [M+H]⁺ calculated/found consistent with C₁₅H₁₀O₃ | [6][8] |

Biological Activities and Pharmacokinetics

This compound exhibits a range of biological activities, with significant potential for therapeutic applications. Its effects are often attributed to its antioxidant properties and its ability to modulate key cellular signaling pathways.

Table 3: In Vitro Biological Activities of this compound

| Activity | Cell Line/Assay | IC₅₀/EC₅₀ | Reference(s) |

| Anticancer | MDA-MB-231 (Breast Cancer) | 3.86474 ± 0.35 µg/mL | [6][8] |

| HeLa (Cervical Cancer) | 22.5602 ± 0.21 µg/mL | [6][8] | |

| Antioxidant | DPPH Assay | 5.5486 ± 0.81 µg/mL | [6][8] |

| Anti-inflammatory | COX-2 Inhibition | 27 µg/mL | [9] |

| 5-LOX Inhibition | 33 µg/mL | [9] | |

| Enzyme Inhibition | PKM2 Inhibition | 2.12 µM | [9] |

| 17β-HSD1 Inhibition | 5.25 µM | [9] | |

| Antiviral | Enterovirus 71 (EV71) | 19.95 µM |

Metabolism and Pharmacokinetics

Upon oral administration in rats, this compound is rapidly and extensively metabolized into its sulfate (B86663) and glucuronide conjugates. The parent form of this compound is often not detected in serum, indicating a high degree of biotransformation.

Key Signaling Pathways

This compound has been shown to modulate several critical signaling pathways involved in cellular stress response and inflammation.

ERK/Nrf2/HO-1 Pathway

This compound protects renal cells from nicotine-induced cytotoxicity by activating the ERK/Nrf2/HO-1 pathway.[9] This pathway is a key regulator of the cellular antioxidant response.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C15H10O3 | CID 5281894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7-ヒドロキシフラボン ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound CAS#: 6665-86-7 [m.chemicalbook.com]

- 5. PhotochemCAD | this compound [photochemcad.com]

- 6. Isolation and biological evaluation 7-hydroxy flavone from Avicennia officinalis L: insights from extensive in vitro, DFT, molecular docking and molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microbial Transformations of 7-Hydroxyflavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. medchemexpress.com [medchemexpress.com]

Spectroscopic Analysis of 7-Hydroxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 7-Hydroxyflavone, a naturally occurring flavonoid with significant interest in pharmacological research. The following sections detail its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering valuable data and methodologies for its identification and study.

Spectroscopic Data

The spectroscopic data for this compound are summarized below, providing key identifiers for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.9 (approx.) | br s | - | 7-OH |

| 8.15 | d | 8.8 | H-5 |

| 7.95 | m | - | H-2', H-6' |

| 7.55 | m | - | H-3', H-4', H-5' |

| 7.00 | dd | 8.8, 2.3 | H-6 |

| 6.95 | d | 2.3 | H-8 |

| 6.85 | s | - | H-3 |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 182.8 | C-4 |

| 166.4 | C-2 |

| 162.8 | C-7 |

| 157.5 | C-9 |

| 131.5 | C-4' |

| 129.2 | C-3', C-5' |

| 128.0 | C-5 |

| 126.5 | C-2', C-6' |

| 116.0 | C-10 |

| 115.5 | C-6 |

| 106.6 | C-3 |

| 102.5 | C-8 |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3412 | Strong, Broad | O-H stretch (hydroxyl group) |

| 2926 | Medium | O-H stretch (intramolecular hydrogen bond) |

| 1627 | Strong | C=O stretch (γ-pyrone) |

| 1577 | Medium | C=C stretch (aromatic) |

| 1454 | Medium | C-C stretch (aromatic) |

| 1260 | Medium | –C–OH bend |

| 1062 | Medium | –C–OH stretch |

| 773 | Medium | C-H bend (aromatic) |

Sample State: KBr Pellet[1]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion Type |

| 239.0755 (found) | [M+H]⁺ |

| 238.06299 (exact) | M (neutral mass) |

Ionization Method: High-Resolution Electrospray Ionization (HRESI)[1]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters and sample preparation may require optimization based on the specific equipment and research objectives.

NMR Spectroscopy

2.1.1. Sample Preparation

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Transfer the solution to a 5 mm NMR tube, ensuring a minimum sample height of 4 cm.

-

If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.

2.1.2. Instrumentation and Data Acquisition

-

Spectrometer: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

2.1.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

-

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts and coupling constants.

-

Identify and assign the peaks in the ¹³C NMR spectrum.

FT-IR Spectroscopy

2.2.1. Sample Preparation (KBr Pellet Method)

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

2.2.2. Instrumentation and Data Acquisition

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Accessory: A standard sample holder for solid pellets.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Procedure:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet containing the sample in the holder and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry

2.3.1. Sample Preparation

-

Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution with the mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid for positive ion mode) to a final concentration of 1-10 µg/mL.

2.3.2. Instrumentation and Data Acquisition (LC-ESI-MS)

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.

-

Liquid Chromatography (LC) System: An HPLC or UPLC system for sample introduction.

-

ESI Source Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.0-4.5 kV.

-

Nebulizing Gas Pressure (N₂): 30-50 psi.

-

Drying Gas Flow (N₂): 8-12 L/min.

-

Drying Gas Temperature: 300-350 °C.

-

-

Mass Analyzer Settings:

-

Scan Range: m/z 50-500.

-

Acquisition Mode: Full scan for accurate mass measurement.

-

2.3.3. Data Analysis

-

Process the acquired data using the instrument's software.

-

Determine the accurate mass of the molecular ion ([M+H]⁺).

-

Calculate the elemental composition based on the accurate mass and isotopic pattern to confirm the molecular formula C₁₅H₁₀O₃.

Signaling Pathway

This compound has been shown to modulate cellular signaling pathways, including the ERK/Nrf2/HO-1 pathway , which is crucial in the cellular response to oxidative stress.

Caption: ERK/Nrf2/HO-1 signaling pathway modulated by this compound.

References

7-Hydroxyflavone: An In-Depth Technical Guide on its Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract: 7-Hydroxyflavone (7-HF) is a naturally occurring flavonoid that has garnered significant scientific interest for its diverse pharmacological activities. As a member of the flavone (B191248) subclass, its core structure consists of a C6-C3-C6 backbone. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of this compound. It delves into its primary roles as an aromatase inhibitor, a potent anti-inflammatory agent, and an antioxidant. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways to facilitate a deeper understanding for research and development applications.

Core Mechanisms of Action

This compound exerts its biological effects through multiple, interconnected mechanisms. The primary modes of action identified are the direct inhibition of key enzymes, modulation of critical inflammatory and antioxidant signaling pathways, and induction of apoptosis in cancer cells.

Aromatase (CYP19) Inhibition

One of the most well-characterized actions of this compound is its potent and competitive inhibition of aromatase (cytochrome P450 19A1), the key enzyme responsible for the final step in estrogen biosynthesis.[1] By binding to the active site of aromatase, 7-HF prevents the conversion of androgens (like androstenedione) into estrogens (like estrone).[1] This mechanism is of significant interest for the development of therapies for estrogen-dependent cancers, such as certain types of breast cancer.[2] The 7-hydroxyl group on the flavone skeleton is considered crucial for this enhanced inhibitory activity.[3]

Anti-Inflammatory Effects

This compound demonstrates significant anti-inflammatory properties by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

1.2.1 Inhibition of the NF-κB Pathway In inflammatory conditions, signaling molecules like lipopolysaccharide (LPS) activate the NF-κB pathway. This leads to the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory mediators. This compound has been shown to inhibit this cascade, suppressing the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[4][5] This is achieved by preventing the degradation of the inhibitor of NF-κB (IκB) and blocking the subsequent activation of NF-κB.[6][7]

References

- 1. Aromatase inhibition by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aromatase inhibition by bioavailable methylated flavones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmatutor.org [pharmatutor.org]

- 4. Inhibition of pro-inflammatory mediators in RAW264.7 cells by this compound and 7,8-dihydroxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Alleviates Myocardial Ischemia/Reperfusion Injury in Rats by Regulating Inflammation | MDPI [mdpi.com]

- 6. 7,8-Dihydroxyflavone exhibits anti-inflammatory properties by downregulating the NF-κB and MAPK signaling pathways in lipopolysaccharide-treated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tetramethoxy hydroxyflavone p7F downregulates inflammatory mediators via the inhibition of nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Hydroxyflavone as an Aromatase Inhibitor: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of 7-hydroxyflavone as a potent inhibitor of aromatase (cytochrome P450 19A1), the key enzyme in estrogen biosynthesis. It is intended for researchers, scientists, and professionals in drug development. This document details the mechanism of action, summarizes quantitative inhibitory data, provides standardized experimental protocols for assessing aromatase inhibition, and visualizes the relevant biological and experimental pathways. The guide consolidates current in vitro findings and addresses the challenges, such as bioavailability, that are pertinent to the therapeutic development of this compound and related flavonoids.

Introduction

Aromatase, also known as cytochrome P450 19A1 (CYP19A1), is a critical enzyme that catalyzes the final and rate-limiting step of estrogen biosynthesis from androgen precursors.[1][2] By converting androgens like androstenedione (B190577) and testosterone (B1683101) into estrone (B1671321) and estradiol, respectively, aromatase is a pivotal regulator of estrogen levels in various tissues, including the ovaries, placenta, adipose tissue, and brain.[2] Its role in the progression of estrogen-dependent diseases, particularly hormone-receptor-positive breast cancer, has made it a primary target for therapeutic intervention.[3][4] Aromatase inhibitors (AIs) are a cornerstone of treatment for these cancers in postmenopausal women.[5]

Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have been identified as potential modulators of aromatase activity.[4][6] Among them, this compound (7-HF) has emerged as one of the most potent naturally derived aromatase inhibitors in vitro.[3][7][8] This guide provides an in-depth technical analysis of this compound's function as an aromatase inhibitor, presenting the core data and methodologies essential for its study and potential development as a therapeutic agent.

Mechanism of Action

This compound functions as a competitive inhibitor of the aromatase enzyme.[7][8] Its mechanism involves binding to the active site of the aromatase cytochrome P-450 component, thereby preventing the androgen substrate from accessing it.[7][8][9] This interaction is potent, with studies indicating that this compound induces a spectral change in the aromatase cytochrome P-450, which is characteristic of substrate displacement.[7][8]

Structural and computational modeling studies suggest that flavones and isoflavones bind to the aromatase active site in an orientation where their A and C rings mimic the D and C rings of the androgen substrate, respectively.[9] The presence of a hydroxyl group at the 7-position on the A ring is a key structural feature for potent inhibition.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. epa.gov [epa.gov]

- 3. Aromatase inhibition by bioavailable methylated flavones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of Natural and Synthetic Flavonoids as Potential Aromatase Inhibitors in Breast Cancer: Structure-Activity Relationship Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Computational studies and structural insights for discovery of potential natural aromatase modulators for hormone-dependent breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of human estrogen synthetase (aromatase) by flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aromatase inhibition by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular basis of the inhibition of human aromatase (estrogen synthetase) by flavone and isoflavone phytoestrogens: A site-directed mutagenesis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Anti-inflammatory Properties of 7-Hydroxyflavone

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxyflavone (7HF) is a naturally occurring flavonoid that has demonstrated significant anti-inflammatory properties across a range of preclinical models. Its mechanism of action is multifaceted, primarily involving the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. By inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines, this compound presents itself as a promising candidate for the development of novel anti-inflammatory therapeutics. This technical guide provides an in-depth review of its mechanisms, a summary of quantitative efficacy data, and detailed experimental protocols for its evaluation.

Introduction

Flavonoids are a class of polyphenolic compounds widely distributed in the plant kingdom, recognized for their diverse biological activities, including antioxidant and anti-inflammatory effects.[1][2] this compound, a member of the flavone (B191248) subclass, has emerged as a compound of interest due to its potent anti-inflammatory activities.[3] It has been shown to attenuate inflammatory responses in various in vitro and in vivo models by targeting the core molecular machinery of inflammation.[4][5] This document synthesizes the current scientific understanding of this compound's anti-inflammatory action, focusing on its effects on critical signaling cascades and the downstream suppression of inflammatory mediators.

Core Mechanisms of Anti-inflammatory Action

The anti-inflammatory efficacy of this compound is attributed to its ability to modulate several key signaling pathways that are central to the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression.[2][6] In response to stimuli like lipopolysaccharide (LPS), the inhibitor of kappa B (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[2][7] this compound has been shown to suppress this pathway by preventing the degradation of IκBα, thereby inhibiting the nuclear translocation of p65.[8] This blockade effectively reduces the expression of NF-κB target genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4][8]

Caption: this compound inhibits the NF-κB signaling pathway.

Modulation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathways, including extracellular-signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), are crucial for transducing extracellular signals into cellular responses, including inflammation.[7][[“]] Overactivation of these pathways leads to the expression of inflammatory mediators.[[“]] Studies have revealed that this compound can inhibit the phosphorylation of ERK, p38, and JNK in LPS-stimulated macrophages.[8] This inhibitory action on MAPK signaling contributes significantly to its overall anti-inflammatory effect, working upstream of inflammatory gene expression.[3][8]

Caption: this compound suppresses the phosphorylation of key MAPK proteins.

Activation of the Nrf2/HO-1 Antioxidant Pathway

The Nrf2 pathway is the primary regulator of cellular antioxidant responses.[10][11] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation.[12] Oxidative stress or activators like this compound disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus.[3][13] In the nucleus, Nrf2 induces the expression of antioxidant enzymes, including heme oxygenase-1 (HO-1).[14][15] HO-1 has potent anti-inflammatory effects.[14] this compound protects renal cells by activating the ERK/Nrf2/HO-1 pathway, showcasing its dual role in combating inflammation and oxidative stress.[3][13]

Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.

Quantitative Data Summary

The anti-inflammatory activity of this compound has been quantified in several studies. The data highlights its potency in inhibiting key inflammatory enzymes and mediators.

Table 1: In Vitro Inhibition of Inflammatory Enzymes by this compound

| Enzyme Target | IC50 Value | Cell/Assay System | Reference |

| Cyclooxygenase-2 (COX-2) | 27 µg/mL | In vitro enzyme assay | [3][4] |

| 5-Lipoxygenase (5-LOX) | 33 µg/mL | In vitro enzyme assay | [3][4] |

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Experimental Model | Dosage | Effect | Reference |

| Carrageenan-induced paw edema (mice) | - | Attenuated paw edema dose-dependently | [4] |

| Chemotherapy-induced neuropathic pain (mice) | 5-20 mg/kg (i.p.) | Ameliorated neuropathic pain | [3] |

| Myocardial ischemia/reperfusion injury (rats) | 5-20 mg/kg (i.p.) | Reduced inflammatory cytokines and myocardial injury markers | [3] |

Note: Some studies investigate 7,8-dihydroxyflavone (B1666355), a closely related compound, which also shows potent inhibition of inflammatory mediators like NO, PGE₂, TNF-α, and IL-6 in LPS-stimulated RAW264.7 cells, often more efficiently than this compound.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the anti-inflammatory properties of this compound.

In Vitro: LPS-Induced Inflammation in RAW264.7 Macrophages

This model is widely used to screen for anti-inflammatory agents by mimicking bacterial-induced inflammation.[5][16]

Caption: General workflow for in vitro anti-inflammatory assays.

-

Cell Culture: RAW264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are seeded in appropriate plates. After 24 hours, the medium is replaced, and cells are pre-treated with varying concentrations of this compound (or vehicle control) for 1-4 hours.[17]

-

Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS, e.g., 100 ng/mL) to the cell media, followed by incubation for 20-24 hours.[17][18]

-

Nitric Oxide (NO) Measurement: The production of NO is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[17] The absorbance is measured at 540 nm.

-

Cytokine and PGE2 Measurement: Levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and prostaglandin E2 (PGE2) in the cell supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[5][8]

-

Western Blot Analysis: To determine effects on signaling pathways, cells are lysed after treatment. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of p65, IκBα, ERK, p38, and JNK.[7][8]

-

RT-qPCR Analysis: To measure gene expression, total RNA is extracted from cells, reverse-transcribed to cDNA, and subjected to quantitative PCR using specific primers for iNOS, COX-2, TNF-α, and IL-6.[4][5]

In Vivo: Carrageenan-Induced Paw Edema

This is a standard and highly reproducible model of acute local inflammation used to evaluate the efficacy of anti-inflammatory drugs.[19][20]

-

Animals: Wistar rats or Swiss albino mice are typically used.[19][21] Animals are fasted overnight before the experiment.

-

Dosing: Animals are divided into groups. The control group receives the vehicle, the positive control group receives a standard anti-inflammatory drug (e.g., Diclofenac), and test groups receive this compound at various doses (e.g., 5-20 mg/kg, i.p. or p.o.).[3][4]

-

Induction of Edema: One hour after drug administration, a subplantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each animal.[20][22] The contralateral paw receives saline.

-

Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (0 hours) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[23][24]

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group using the formula:

-

% Inhibition = [(Vc - Vt) / Vc] * 100

-

Where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.

-

Conclusion and Future Directions

This compound is a potent anti-inflammatory agent that operates through the coordinated suppression of the NF-κB and MAPK signaling pathways and the activation of the Nrf2 antioxidant response pathway. The available quantitative data from both in vitro and in vivo studies underscore its potential as a lead compound for therapeutic development.[3][4][8] Its ability to target multiple key nodes in the inflammatory cascade suggests it may be effective for a variety of inflammatory conditions.

Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies, long-term safety profiling, and evaluation in chronic inflammatory disease models. Further structural modifications could also be explored to enhance its potency and bioavailability, paving the way for its potential clinical application in treating inflammatory diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. globalsciencebooks.info [globalsciencebooks.info]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The this compound attenuates chemotherapy-induced neuropathic pain by targeting inflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of pro-inflammatory mediators in RAW264.7 cells by this compound and 7,8-dihydroxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 7,8-Dihydroxyflavone exhibits anti-inflammatory properties by downregulating the NF-κB and MAPK signaling pathways in lipopolysaccharide-treated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. consensus.app [consensus.app]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]

- 13. Differential roles of 3-Hydroxyflavone and this compound against nicotine-induced oxidative stress in rat renal proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 7,8-Dihydroxyflavone activates Nrf2/HO-1 signaling pathways and protects against osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 7,8-Dihydroxyflavone activates Nrf2/HO-1 signaling pathways and protects against osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 5,7-Dihydroxyflavone Analogues May Regulate Lipopolysaccharide-Induced Inflammatory Responses by Suppressing IκBα-Linked Akt and ERK5 Phosphorylation in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Effect of flavonol derivatives on the carrageenin-induced paw edema in the rat and inhibition of cyclooxygenase-1 and 5-lipoxygenase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 21. benthamscience.com [benthamscience.com]

- 22. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Reduction of paw edema and liver oxidative stress in carrageenan-induced acute inflammation by Lobaria pulmonaria and Parmelia caperata, lichen species, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antioxidant Activity of 7-Hydroxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyflavone (7-HF) is a naturally occurring flavonoid, a class of polyphenolic compounds widely distributed in the plant kingdom. Flavonoids are recognized for their diverse pharmacological activities, with antioxidant properties being one of the most extensively studied. The ability of these compounds to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) positions them as promising candidates for the development of therapeutic agents against oxidative stress-related diseases. This technical guide provides an in-depth overview of the in vitro antioxidant activity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

Quantitative Antioxidant Activity of this compound

The antioxidant capacity of this compound has been evaluated using various in vitro assays that measure its ability to scavenge free radicals and reduce oxidizing agents. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

A key parameter used to express the antioxidant activity in these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals.

Table 1: Summary of In Vitro Antioxidant Activity of this compound

| Assay | IC50 Value (µg/mL) | Standard | Reference |

| DPPH Radical Scavenging Activity | 5.5486 ± 0.81 | Ascorbic acid | [1] |

| ABTS Radical Scavenging Activity | Data Not Available | - | - |

| Ferric Reducing Antioxidant Power (FRAP) | Data Not Available | - | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the most common in vitro antioxidant assays, which can be adapted for the evaluation of this compound.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Experimental Workflow for DPPH Assay

Caption: Workflow of the DPPH radical scavenging assay.

Detailed Protocol:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (B129727). The working solution is typically prepared by diluting the stock solution to achieve an absorbance of approximately 1.0 at 517 nm.

-

Preparation of Test Samples: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. A series of dilutions are then prepared from the stock solution.

-

Reaction: In a 96-well plate or cuvettes, add a specific volume of the this compound solution to a fixed volume of the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared. A positive control, such as ascorbic acid or Trolox, is run in parallel.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period, typically 30 minutes.

-

Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Experimental Workflow for ABTS Assay

Caption: Workflow of the ABTS radical scavenging assay.

Detailed Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

-

Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction: A small volume of the this compound solution is added to a larger volume of the ABTS•+ working solution.

-

Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

-

Measurement: The absorbance is read at 734 nm.

-

Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Experimental Workflow for FRAP Assay

Caption: Workflow of the FRAP assay.

Detailed Protocol:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and an aqueous solution of FeCl₃·6H₂O.

-

Reaction: The FRAP reagent is pre-warmed to 37°C. The this compound solution is then added to the FRAP reagent.

-

Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 4 minutes).

-

Measurement: The absorbance of the blue-colored complex is measured at 593 nm.

-

Calculation: A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The FRAP value of the sample is then determined from the standard curve and is typically expressed as micromoles of Fe(II) equivalents per liter or per gram of sample.

Molecular Mechanisms of Antioxidant Action

Beyond direct radical scavenging, this compound exerts its antioxidant effects through the modulation of intracellular signaling pathways. A key pathway implicated in the antioxidant response to flavonoids is the ERK/Nrf2/HO-1 signaling pathway .[2]

ERK/Nrf2/HO-1 Signaling Pathway

Caption: Activation of the Nrf2/HO-1 pathway by this compound.

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon stimulation by compounds like this compound, signaling kinases such as ERK (Extracellular signal-regulated kinase) can be activated.[2] Activated ERK can phosphorylate Nrf2, leading to its dissociation from Keap1.[2] Liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including Heme Oxygenase-1 (HO-1).[2] The upregulation of HO-1 and other antioxidant enzymes enhances the cell's capacity to counteract oxidative stress.

Conclusion

This compound demonstrates notable in vitro antioxidant activity, primarily through its ability to scavenge free radicals and potentially by modulating key cellular antioxidant defense pathways such as the ERK/Nrf2/HO-1 axis. While quantitative data from DPPH assays are available, further research is required to fully characterize its antioxidant potential using a broader range of assays like ABTS and FRAP. The detailed experimental protocols and the elucidated signaling pathway provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic applications of this compound in combating oxidative stress-related pathologies.

References

- 1. Isolation and biological evaluation 7-hydroxy flavone from Avicennia officinalis L: insights from extensive in vitro, DFT, molecular docking and molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential roles of 3-Hydroxyflavone and this compound against nicotine-induced oxidative stress in rat renal proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Analysis of the Anticancer Potential of 7-Hydroxyflavone

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the anticancer properties of 7-Hydroxyflavone (7-HF), a natural flavonoid compound. It synthesizes current research findings, focusing on the molecular mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its therapeutic potential.

Executive Summary

This compound (7-HF) is a flavonoid that has demonstrated significant anticancer and antioxidant properties in various preclinical studies.[1][2] Its primary mechanisms of action involve the induction of apoptosis (programmed cell death) and the arrest of the cell cycle in cancer cells. These effects are mediated through the modulation of critical signaling pathways and the regulation of key proteins involved in cell proliferation and survival. This guide details these mechanisms, presents quantitative data from in vitro studies, and outlines the experimental protocols necessary for its evaluation.

Molecular Mechanisms of Action

7-HF exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis and causing cell cycle arrest. These processes are underpinned by its ability to modulate specific intracellular signaling pathways.

Induction of Apoptosis

A primary mechanism for 7-HF's anticancer activity is the induction of apoptosis. Research indicates that 7-HF can interact with and inhibit the function of anti-apoptotic proteins, particularly Bcl-2.[1][2] This inhibition disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. In the cytosol, cytochrome c triggers the activation of a cascade of caspase enzymes, including caspase-3, which are the executioners of apoptosis.[3] Activated caspase-3 cleaves essential cellular proteins, such as PARP-1, leading to the characteristic morphological changes of apoptosis and ultimately, cell death.[4] A phosphorylated derivative of 7-HF has been shown to be particularly potent in activating this caspase-3/PARP-1 pathway.[4]

Cell Cycle Arrest

7-HF and its derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily in the G0/G1 or G2/M phases.[4][5] This is achieved by modulating the expression of key cell cycle regulatory proteins. Studies on 7,8-dihydroxyflavone (B1666355), a related compound, show an upregulation of cyclin-dependent kinase (Cdk) inhibitors like p27.[5] Similarly, 7-HF induces the expression of p21/Waf1.[4] These inhibitors bind to and inactivate Cdk complexes (e.g., Cdk2), preventing the phosphorylation of the Retinoblastoma protein (pRB).[5] Hypophosphorylated pRB remains bound to the E2F-1 transcription factor, blocking the expression of genes required for cell cycle progression and thereby causing arrest.[5] Concurrently, 7-HF can decrease the expression of Proliferating Cell Nuclear Antigen (PCNA), a key factor in DNA replication.[4]

Modulation of Key Signaling Pathways

Flavonoids as a class are known to interfere with multiple signaling cascades that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.[6][7][8]

-

PI3K/Akt Pathway: The PI3K/Akt pathway is a critical regulator of cell survival and proliferation.[6][9][10] Flavonoids can suppress the phosphorylation and activation of Akt, which in turn affects downstream targets.[11] For example, inhibiting Akt can lead to the nuclear localization and activation of FOXO transcription factors, which promote the expression of cell cycle inhibitors like p27.[11] While direct, potent inhibition of this pathway by 7-HF specifically requires more research, its role as a flavonoid suggests it may contribute to anticancer effects through this mechanism.[6][11]

-

MAPK/NF-κB Pathway: Studies have shown that 7-HF can inhibit the MAPK/NF-κB signaling pathway, which is heavily involved in inflammation and cell survival.[12] By attenuating this pathway, 7-HF can reduce the expression of inflammatory cytokines and pro-survival genes, contributing to its overall anticancer and anti-inflammatory effects.

Quantitative Efficacy Data

The cytotoxic effects of 7-HF and its derivatives have been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency.

Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound and Related Compounds

| Compound | Cancer Cell Line | IC₅₀ Value | Treatment Duration | Citation |

| This compound | MDA-MB-231 (Breast) | 3.86 ± 0.35 µg/mL | Not Specified | [1][2] |

| HeLa (Cervical) | 22.56 ± 0.21 µg/mL | Not Specified | [1][2] | |

| HeLa (Cervical) | 51.9 µM | 24 hours | [4] | |

| HeLa (Cervical) | 32.1 µM | 72 hours | [4] | |

| 7-HF Phosphate (B84403) Ester | HeLa (Cervical) | 48.2 µM | 24 hours | [4] |

| HeLa (Cervical) | 18.5 µM | 72 hours | [4] | |

| 7,8-Dihydroxyflavone | HUH-7 (Hepatocarcinoma) | 177.6 µM | 48 hours | [13] |

| U937 (Leukemia) | 70 µM | 72 hours | [13] | |

| SK-MEL-2 (Melanoma) | 229.2 µM | Not Specified | [14] | |

| G-361 (Melanoma) | 204.3 µM | Not Specified | [14] |

Table 2: Modulation of Key Apoptotic and Cell Cycle Proteins by this compound Derivatives

| Protein | Effect | Cancer Cell Line | Fold/Percent Change | Citation |

| Bcl-2 | Downregulation | HUH-7 | 50.6% decrease | [13] |

| Bax | Upregulation | HUH-7 | 1.47-fold increase (mRNA) | [13] |

| Cleaved Caspase-3 | Upregulation | HUH-7 | 1.5-fold increase | [13] |

| Cleaved Caspase-3 | Upregulation | HUH-7 | 2.02-fold increase (mRNA) | [13] |

| p21/Waf1 | Upregulation | HeLa | Markedly increased | [4] |

| PCNA | Downregulation | HeLa | Decreased | [4] |

| p27 | Upregulation | U937 | Upregulated | [5] |

| pRB Phosphorylation | Downregulation | U937 | Downregulated | [5] |

Experimental Protocols & Workflows

Standardized methodologies are crucial for assessing the anticancer potential of compounds like 7-HF. Below are outlines for key in vitro assays.

General Experimental Workflow

The evaluation of a novel anticancer compound typically follows a structured workflow, from initial cytotoxicity screening to mechanistic studies.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of approximately 1.2 x 10⁴ cells/well and allow them to adhere overnight.[15]

-

Compound Treatment: Discard the medium and add fresh medium containing various concentrations of this compound (e.g., 10, 20, 40, 60, 80, 100 µM). Include a vehicle control (e.g., DMSO).[15]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[15]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Discard the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Analysis by Flow Cytometry

This method quantifies the percentage of cells undergoing apoptosis.

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of 7-HF for a specified time (e.g., 48 hours).[16]

-

Cell Harvesting: Collect both floating and adherent cells.

-

Staining: Wash the cells with PBS and resuspend them in an annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[16]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V(-) / PI(-)

-

Early apoptotic cells: Annexin V(+) / PI(-)

-

Late apoptotic/necrotic cells: Annexin V(+) / PI(+)

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induction.

Protein Expression Analysis by Western Blotting

This technique is used to detect and quantify specific proteins in a cell lysate.

-

Cell Lysis: After treatment with 7-HF, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-caspase-3, anti-p21) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine relative protein expression levels.

Conclusion and Future Directions

This compound demonstrates considerable potential as an anticancer agent, primarily through the induction of apoptosis and cell cycle arrest. Its ability to target key regulatory proteins like Bcl-2 and p21 highlights its therapeutic promise. The quantitative data confirm its efficacy in the low micromolar range against several cancer cell lines, particularly breast and cervical cancer.[1][2][4]

Future research should focus on:

-

In Vivo Studies: Validating the in vitro findings in animal models to assess efficacy, pharmacokinetics, and potential toxicity.

-

Mechanism Elucidation: Further investigating the direct molecular targets and the specific effects on signaling pathways like PI3K/Akt and MAPK.

-

Combination Therapies: Exploring the synergistic potential of 7-HF with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.

-

Structural Optimization: Synthesizing and evaluating derivatives, such as the more potent phosphate ester, to improve bioavailability and anticancer activity.[4]

References

- 1. Isolation and biological evaluation 7-hydroxy flavone from Avicennia officinalis L: insights from extensive in vitro, DFT, molecular docking and molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Protective effects of this compound on mitochondrial membrane potential and hydrogen peroxide-induced apoptosis in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory Effects and Underlying Mechanism of this compound Phosphate Ester in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7,8-dihydroxyflavone induces G1 arrest of the cell cycle in U937 human monocytic leukemia cells via induction of the Cdk inhibitor p27 and downregulation of pRB phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Significance of flavonoids targeting PI3K/Akt/HIF-1α signaling pathway in therapy-resistant cancer cells – A potential contribution to the predictive, preventive, and personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flavones inhibit breast cancer proliferation through the Akt/FOXO3a signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 7,8-Dihydroxyflavone induces mitochondrial apoptosis and down-regulates the expression of ganglioside GD3 in malignant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Using Flavonoid Substitution Status to Predict Anticancer Effects in Human Melanoma Cancers: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

7-Hydroxyflavone: An In-Depth Technical Guide to its Modulation of Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Hydroxyflavone, a naturally occurring flavonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This technical guide provides a comprehensive overview of the molecular mechanisms underlying these properties, with a focus on the modulation of key cellular signaling pathways. This document details the interaction of this compound with the Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB), the Extracellular signal-regulated Kinase (ERK)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1), and the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascades. Quantitative data on its inhibitory activities are presented, alongside detailed experimental protocols for the investigation of its biological effects. Visual diagrams of the signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its mechanism of action.

Quantitative Data Presentation

The biological activity of this compound has been quantified against several key protein targets implicated in inflammation, cancer, and other disease states. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and dissociation constant (Ki) values.

| Target Enzyme | IC50 | Ki | Assay Condition | Reference(s) |

| Aromatase | 0.5 µM | 0.25 µM | Human placental microsomes | [1][2] |

| Cyclooxygenase-2 (COX-2) | 27 µg/mL | - | In vitro enzyme assay | |

| 5-Lipoxygenase (5-LOX) | 33 µg/mL | - | In vitro enzyme assay | |

| Pyruvate Kinase M2 (PKM2) | 2.12 µM | - | In vitro enzyme assay |

| Cell Line | Cancer Type | IC50 | Assay | Reference(s) |

| HeLa | Cervical Cancer | 22.56 µg/mL | MTT Assay (72h) | [3] |

| MDA-MB-231 | Breast Cancer | 3.86 µg/mL | MTT Assay (72h) | [3] |

| HUH-7 | Liver Cancer | 177.6 µM | Alamar Blue Assay (48h) | [4][5] |

Modulation of Core Signaling Pathways

This compound exerts its pleiotropic effects by modulating several critical intracellular signaling pathways.

MAPK/NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are, in part, mediated through the downregulation of the MAPK and NF-κB signaling pathways. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), this compound has been shown to inhibit the phosphorylation of key MAPK members, including p38 and c-Jun N-terminal kinase (JNK). This, in turn, can lead to the suppression of the NF-κB pathway by preventing the degradation of the inhibitory protein IκBα. The retention of IκBα in the cytoplasm sequesters the NF-κB p65 subunit, inhibiting its translocation to the nucleus and subsequent transcription of pro-inflammatory genes like COX-2, iNOS, and various cytokines.

ERK/Nrf2/HO-1 Signaling Pathway

This compound demonstrates significant antioxidant properties through the activation of the ERK/Nrf2/HO-1 signaling pathway. It is proposed that this compound can facilitate the dissociation of the transcription factor Nrf2 from its cytosolic inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Molecular docking studies suggest that this compound may bind to the Nrf2-binding domain of Keap1, leading to the release of Nrf2. Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of antioxidant genes, including Heme Oxygenase-1 (HO-1). The upregulation of HO-1 and other antioxidant enzymes contributes to the cellular defense against oxidative stress. The activation of this pathway is also linked to the upstream activation of Extracellular signal-regulated kinase (ERK).

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. While direct, high-affinity binding of this compound to components of the PI3K/Akt pathway has not been extensively detailed, evidence suggests its potential to modulate this cascade. Some flavonoids are known to influence the phosphorylation status of Akt, a key downstream effector of PI3K. By potentially inhibiting PI3K or other upstream activators, this compound may lead to a decrease in phosphorylated (active) Akt. This can, in turn, affect downstream processes such as cell survival and proliferation. Further research is required to fully elucidate the direct interactions and regulatory effects of this compound on this pathway.

Detailed Experimental Protocols

The following protocols provide a framework for key experiments used to characterize the biological activity of this compound.

Western Blot Analysis for Protein Expression and Phosphorylation

This protocol is used to detect changes in the expression and phosphorylation status of proteins within the aforementioned signaling pathways upon treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with varying concentrations of this compound for the desired time. Include appropriate vehicle controls.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p38, Nrf2, Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system and quantify the band intensities using appropriate software.

MTT Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic effects of this compound on cultured cells.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow to attach overnight.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Aromatase Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of aromatase, the enzyme responsible for estrogen biosynthesis.

Methodology:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing human placental microsomes (as a source of aromatase), a fluorescent substrate (e.g., dibenzylfluorescein), and an NADPH generating system in a suitable buffer.

-

Inhibitor Addition: Add varying concentrations of this compound or a known inhibitor (e.g., letrozole) to the wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., NaOH).

-

Fluorescence Measurement: Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of this compound and determine the IC50 value.

COX-2 and 5-LOX Inhibition Assays